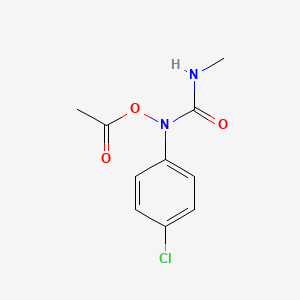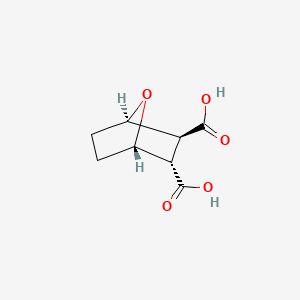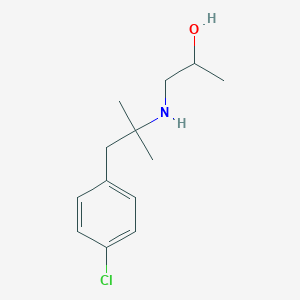
Uranium--zirconium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium-zirconium (1/2) is a binary alloy composed of uranium and zirconium in a 1:2 ratio. This compound is significant in the field of nuclear materials, particularly for its application in advanced fast reactors. The alloy exhibits unique properties due to the combination of uranium’s high atomic weight and zirconium’s excellent corrosion resistance and mechanical strength .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uranium-zirconium alloys are typically prepared through arc-melting or powder metallurgy techniques. In arc-melting, uranium and zirconium metals are melted together in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form the alloy . Powder metallurgy involves mixing uranium and zirconium powders, compacting them, and then sintering at high temperatures to achieve the desired alloy composition .
Industrial Production Methods: Industrial production of uranium-zirconium alloys often involves the use of high-purity uranium and zirconium metals. The metals are melted in a vacuum or inert gas atmosphere to avoid contamination. The molten alloy is cast into ingots, which are then processed through rolling or extrusion to achieve the desired shape and size .
Analyse Des Réactions Chimiques
Types of Reactions: Uranium-zirconium alloys undergo various chemical reactions, including oxidation, reduction, and phase transformations. Oxidation occurs when the alloy is exposed to oxygen or water vapor at high temperatures, forming uranium oxides and zirconium oxides . Reduction reactions can occur in the presence of reducing agents like hydrogen, leading to the formation of uranium hydrides and zirconium hydrides .
Common Reagents and Conditions:
Oxidation: Oxygen or water vapor at temperatures above 900 K.
Reduction: Hydrogen gas at elevated temperatures.
Phase Transformations: High-temperature annealing to induce phase changes between body-centered cubic and other crystal structures.
Major Products:
Oxidation: Uranium dioxide (UO₂), zirconium dioxide (ZrO₂).
Reduction: Uranium hydride (UH₃), zirconium hydride (ZrH₂).
Applications De Recherche Scientifique
Uranium-zirconium alloys have extensive applications in scientific research, particularly in the field of nuclear energy. They are used as fuel materials in advanced fast reactors due to their high thermal conductivity and compatibility with liquid sodium coolants . Additionally, these alloys are studied for their potential use in space nuclear power systems and research reactors . The unique properties of uranium-zirconium alloys make them suitable for high-temperature applications and radiation environments .
Mécanisme D'action
The mechanism of action of uranium-zirconium alloys in nuclear reactors involves their ability to sustain nuclear fission reactions. Uranium atoms undergo fission when bombarded with neutrons, releasing a significant amount of energy. Zirconium acts as a structural material, providing mechanical strength and corrosion resistance. The alloy’s high thermal conductivity ensures efficient heat transfer, while its phase stability at high temperatures maintains structural integrity .
Comparaison Avec Des Composés Similaires
Uranium-Molybdenum (1/2): Similar to uranium-zirconium, this alloy is used in nuclear reactors but has different thermal and mechanical properties.
Uranium-Silicon (1/2): Used in nuclear fuel applications, offering high thermal conductivity and stability.
Uniqueness: Uranium-zirconium alloys are unique due to their combination of high atomic weight, excellent corrosion resistance, and mechanical strength. This makes them particularly suitable for advanced fast reactors and high-temperature applications .
Propriétés
Numéro CAS |
12166-76-6 |
|---|---|
Formule moléculaire |
UZr2 |
Poids moléculaire |
420.48 g/mol |
Nom IUPAC |
uranium;zirconium |
InChI |
InChI=1S/U.2Zr |
Clé InChI |
NBWXXYPQEPQUSB-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Zr].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)




![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)



